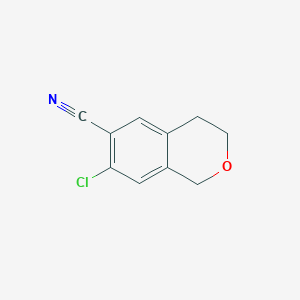![molecular formula C24H27ClO5S B8494528 Tert-butyl 2-[4-chloro-2-[2-(5-methylsulfonyl-2-propylphenyl)ethynyl]phenoxy]acetate](/img/structure/B8494528.png)
Tert-butyl 2-[4-chloro-2-[2-(5-methylsulfonyl-2-propylphenyl)ethynyl]phenoxy]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 2-[4-chloro-2-[2-(5-methylsulfonyl-2-propylphenyl)ethynyl]phenoxy]acetate is a complex organic compound with a unique structure that includes a tert-butyl group, a chloro-substituted phenyl ring, and an ethynyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-[4-chloro-2-[2-(5-methylsulfonyl-2-propylphenyl)ethynyl]phenoxy]acetate typically involves multiple steps, starting with the preparation of the core phenyl ring structure. This can be achieved through a series of reactions, including halogenation, sulfonation, and alkylation. The ethynyl linkage is introduced via a coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Tert-butyl 2-[4-chloro-2-[2-(5-methylsulfonyl-2-propylphenyl)ethynyl]phenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, forming a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while substitution of the chloro group can produce a variety of substituted phenyl derivatives.
科学研究应用
Tert-butyl 2-[4-chloro-2-[2-(5-methylsulfonyl-2-propylphenyl)ethynyl]phenoxy]acetate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Tert-butyl 2-[4-chloro-2-[2-(5-methylsulfonyl-2-propylphenyl)ethynyl]phenoxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl linkage and the chloro-substituted phenyl ring play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Tert-butyl 2-[4-chloro-2-[2-(5-methylsulfonyl-2-propylphenyl)ethynyl]phenoxy]acetate: shares similarities with other compounds containing tert-butyl groups, chloro-substituted phenyl rings, and ethynyl linkages.
Tert-butyl chloroacetate: and tert-butyl acetate are examples of similar compounds with different functional groups and applications
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C24H27ClO5S |
|---|---|
分子量 |
463.0 g/mol |
IUPAC 名称 |
tert-butyl 2-[4-chloro-2-[2-(5-methylsulfonyl-2-propylphenyl)ethynyl]phenoxy]acetate |
InChI |
InChI=1S/C24H27ClO5S/c1-6-7-17-10-12-21(31(5,27)28)15-18(17)8-9-19-14-20(25)11-13-22(19)29-16-23(26)30-24(2,3)4/h10-15H,6-7,16H2,1-5H3 |
InChI 键 |
WULNWWNVPFVQFT-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=C(C=C(C=C1)S(=O)(=O)C)C#CC2=C(C=CC(=C2)Cl)OCC(=O)OC(C)(C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
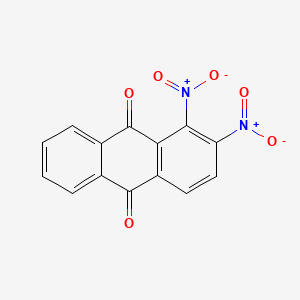
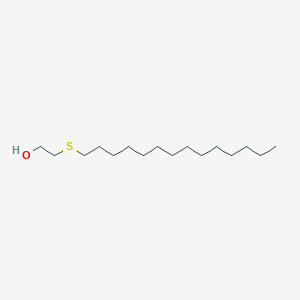
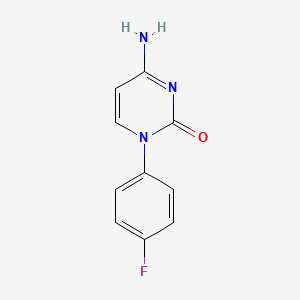
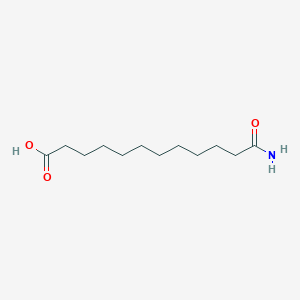
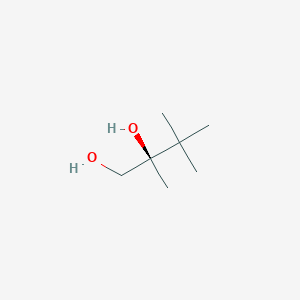
![8-bromo-2,3-dihydro-1H-benzo[f]chromene](/img/structure/B8494478.png)
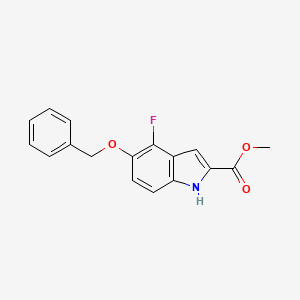
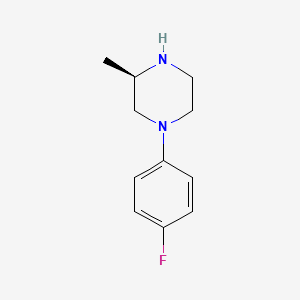
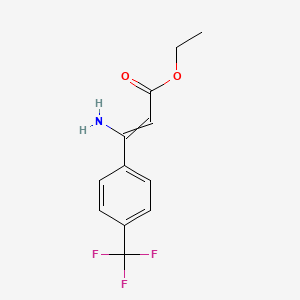
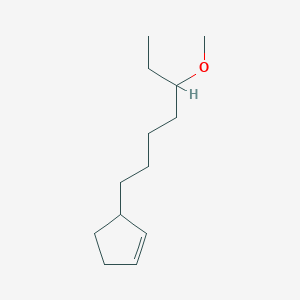
![3-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine 1-oxide](/img/structure/B8494516.png)
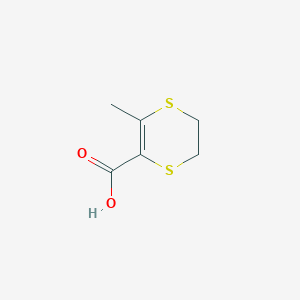
![Lithium, [3-(trifluoromethyl)phenyl]-](/img/structure/B8494532.png)
